molecular formula C18H14N6O2S B2662832 (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1327631-78-6

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2662832
CAS No.: 1327631-78-6
M. Wt: 378.41
InChI Key: KMPKKVLCUKZNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H14N6O2S and its molecular weight is 378.41. The purity is usually 95%.
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Biological Activity

The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a novel synthetic molecule that combines triazole and oxadiazole moieties. These structural features suggest potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on recent studies and findings.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of triazole and oxadiazole derivatives against various cancer cell lines. For instance, one study evaluated the compound's effectiveness against breast adenocarcinoma (MCF7) and colon cancer (HCT116) cell lines. The results indicated that the compound exhibited significant antiproliferative activity comparable to established chemotherapeutic agents like doxorubicin .

Cell LineIC50 (µM)Reference
MCF715.4
HCT11612.8

Antimicrobial Activity

The compound's potential as an antimicrobial agent was also investigated. A related study reported that similar triazole-containing compounds demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of thiophene and oxadiazole rings is believed to enhance the antimicrobial efficacy due to their electron-withdrawing characteristics, which may affect membrane permeability .

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30
Bacillus subtilis20

The mechanism underlying the biological activity of this compound involves several pathways:

  • Inhibition of DNA Synthesis : Triazoles are known to interfere with nucleic acid synthesis, thereby inhibiting cell division in cancer cells.
  • Membrane Disruption : The amphiphilic nature of the compound may disrupt bacterial membranes, leading to cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds structurally related to this compound:

  • Study on Anticancer Properties : A comprehensive study assessed various derivatives against multiple cancer cell lines, concluding that modifications in substituents could significantly enhance anticancer activity .
  • Evaluation of Antimicrobial Efficacy : Another study focused on the antibacterial properties of thiophene and oxadiazole derivatives, revealing their effectiveness against resistant strains of bacteria such as MRSA .

Scientific Research Applications

Key Components

The compound consists of several significant structural motifs:

  • Triazole Ring: Known for diverse biological activities including antifungal and anticancer effects.
  • Oxadiazole Ring: Often associated with antimicrobial and anticancer properties.
  • Azetidine Ring: Contributes to the compound's pharmacological profile through its ability to modify biological interactions.

Anticancer Activity

Research indicates that derivatives of triazole and oxadiazole exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines:
    • Studies have shown that compounds similar to this structure can induce cell cycle arrest and apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
    • For instance, specific analogs demonstrated IC50 values as low as 2.32 µg/mL against HepG2 cells, indicating potent cytotoxicity.
CompoundCell LineIC50 Value (µg/mL)
Analog AHepG22.32
Analog BMCF-75.45

Antimicrobial Properties

Compounds containing thiophene and oxadiazole rings have been reported to possess antimicrobial activities. These compounds can disrupt bacterial cell membranes or inhibit essential enzymes.

Research Findings

A study reported that derivatives of oxadiazole exhibited activity against both gram-positive and gram-negative bacteria, suggesting potential for development as antimicrobial agents.

CompoundTarget BacteriaActivity
Oxadiazole AE. coliModerate
Oxadiazole BS. aureusStrong

Versatile Synthetic Platform

The synthesis of this compound can be achieved through various methods, including click chemistry and multi-component reactions. This versatility allows for the exploration of numerous derivatives with tailored biological activities.

Synthetic Pathways

  • Click Chemistry:
    • Utilizes azide and alkyne components to form triazoles efficiently.
  • Multi-component Reactions:
    • Facilitate the simultaneous formation of multiple bonds, leading to complex structures from simple precursors.

Biological Evaluation

The compound's potential as a therapeutic agent is further supported by its ability to modulate biochemical pathways involved in disease processes.

Pharmacokinetics

Research indicates that compounds with similar structures exhibit favorable pharmacokinetic properties such as enhanced bioavailability and metabolic stability, which are critical for effective drug development.

Properties

IUPAC Name

(2-phenyltriazol-4-yl)-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2S/c25-18(14-9-19-24(21-14)13-5-2-1-3-6-13)23-10-12(11-23)17-20-16(22-26-17)15-7-4-8-27-15/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPKKVLCUKZNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=NC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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